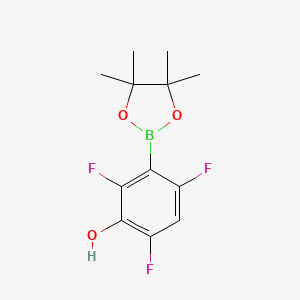
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a fluorinated boronic acid derivative. This compound is notable for its unique structure, which combines the properties of both fluorine and boron, making it valuable in various chemical reactions and applications. The presence of fluorine atoms enhances its reactivity and stability, while the boronic acid moiety is crucial for its role in organic synthesis, particularly in Suzuki coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a multi-step process. One common method is the borylation of a fluorinated phenol derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid moiety makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, dichloromethane, or toluene.
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki coupling reactions, the product is typically a biaryl compound .
科学的研究の応用
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors.
Medicine: Fluorinated compounds are often explored for their pharmacological properties, such as increased metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of both fluorine and boron atoms. The fluorine atoms enhance the compound’s reactivity and stability, while the boronic acid moiety allows it to form stable complexes with other molecules. This dual functionality makes it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of three fluorine atoms on the phenol ring, which significantly enhances its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability .
特性
分子式 |
C12H14BF3O3 |
|---|---|
分子量 |
274.05 g/mol |
IUPAC名 |
2,4,6-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H14BF3O3/c1-11(2)12(3,4)19-13(18-11)8-6(14)5-7(15)10(17)9(8)16/h5,17H,1-4H3 |
InChIキー |
NBAWUXQUFQGGTR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2F)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


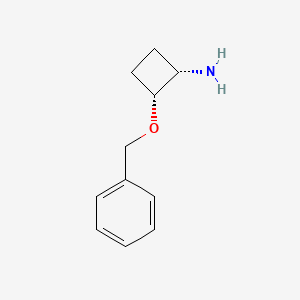

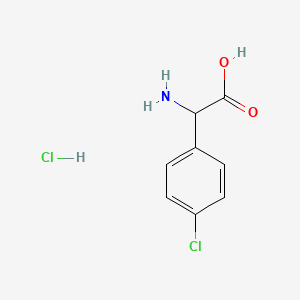
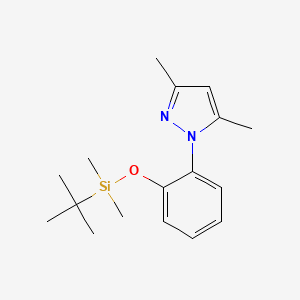
![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
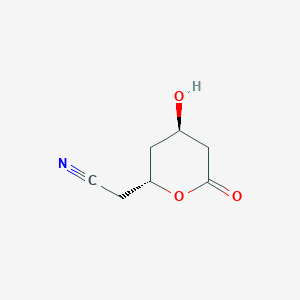
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
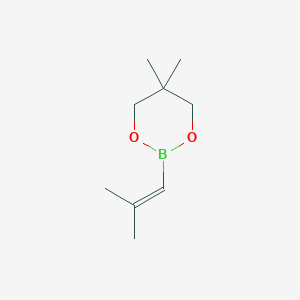

![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)

